molecular formula C13H15F3O2 B594122 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran CAS No. 1257665-21-6

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Cat. No.: B594122
CAS No.: 1257665-21-6
M. Wt: 260.256
InChI Key: PIVAHMJYMPDCKX-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is an organic compound with the molecular formula C13H15F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethylphenol and tetrahydro-2H-pyran.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the phenol, making it more nucleophilic.

    Coupling Reaction: The deprotonated phenol reacts with a suitable electrophile, such as a halomethyl derivative of tetrahydro-2H-pyran, under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenoxy mo

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenoxy]methyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c14-13(15,16)10-4-3-6-11(8-10)18-9-12-5-1-2-7-17-12/h3-4,6,8,12H,1-2,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVAHMJYMPDCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682168
Record name 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-21-6
Record name 2H-Pyran, tetrahydro-2-[[3-(trifluoromethyl)phenoxy]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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